NAPHTHALEN-1-YL-PENTYLAMINE
Description
Properties
CAS No. |
101104-32-9 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.324 |
IUPAC Name |
5-naphthalen-1-ylpentan-1-amine |
InChI |
InChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2 |
InChI Key |
UNZAPRWRLHDGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCN |
Synonyms |
NAPHTHALEN-1-YL-PENTYLAMINE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Naphthalen 1 Yl Pentylamine
Direct Amination Strategies for Naphthalen-1-yl-pentylamine Synthesis
Direct amination strategies involve the direct introduction of an amino group onto the naphthalene (B1677914) backbone. These methods are often sought after for their atom economy and potential for streamlined synthetic processes.
Catalytic Amination Processes
Catalytic amination represents a modern and efficient approach to forming C-N bonds. One of the most prominent methods in this category is the Buchwald-Hartwig amination. wikipedia.orgjk-sci.com This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. wikipedia.orgjk-sci.com For the synthesis of this compound, this would typically involve the reaction of a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-chloronaphthalene) with pentylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The choice of ligand is crucial for the reaction's success, with bulky phosphine (B1218219) ligands often employed to facilitate the coupling. jk-sci.com The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. jk-sci.com
Recent advancements have also explored photoredox catalysis as a milder and more sustainable alternative for arylamination reactions, which could potentially be applied to the synthesis of this compound. vapourtec.com Another approach involves the direct catalytic amination of naphthalene itself. Research has shown that vanadium catalysts can facilitate the amination of naphthalene to naphthylamine using hydroxylamine (B1172632) under relatively mild conditions, which could then be followed by alkylation to yield the target compound. researchgate.netrsc.org
Table 1: Comparison of Catalytic Amination Methods
| Method | Catalyst/Reagents | Key Features | Potential Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | High yields and purity, broad substrate scope. wikipedia.org | 85-90% |
| Vanadium-Catalyzed Amination | Vanadium catalyst (e.g., V₂O₅/HZSM-5), Hydroxylamine | Direct amination of naphthalene, potentially more atom-economical. researchgate.netrsc.org | N/A for direct N-pentyl product |
Advanced Amidation Techniques
Amidation techniques followed by reduction offer an alternative pathway. This involves first forming an amide bond between a naphthalene-derived carboxylic acid or its derivative and pentylamine, followed by reduction of the resulting amide to the corresponding amine. While not a direct amination of the naphthalene ring itself, this two-step sequence is a common strategy for synthesizing secondary amines. Various condensing agents can be employed for the initial amidation step, including carbodiimides (like DCC and EDCI) and uronium salts (like HATU and HBTU). The subsequent reduction of the amide can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Reduction-Based Approaches for this compound Synthesis
Reduction-based methods are a cornerstone of amine synthesis, offering reliable routes from various nitrogen-containing functional groups.
Reduction of Nitrile Precursors
The reduction of nitriles provides a direct pathway to primary amines. organic-chemistry.org For the synthesis of this compound, this would involve the reduction of a suitable nitrile precursor. A potential two-step route involves the catalytic hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977), which is then alkylated. However, a more direct reduction approach could start with a precursor like 1-(naphthalen-1-yl)pentanenitrile. The reduction of this nitrile to this compound can be accomplished using various reducing agents. Nickel boride, generated in situ, is known to rapidly and chemoselectively reduce nitriles to primary amines at ambient temperatures. researchgate.net Other effective reagents include lithium aluminum hydride and catalytic hydrogenation under pressure. google.com
Reductive Amination Pathways
Reductive amination is a highly versatile method for preparing amines from carbonyl compounds. organic-chemistry.orgbeilstein-journals.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the final amine product. beilstein-journals.org To synthesize this compound, one could react 1-naphthaldehyde (B104281) with pentylamine to form the corresponding imine, which is then reduced. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The use of catalysts based on earth-abundant metals, such as iron, is also a growing area of interest for reductive amination. d-nb.info
Table 2: Overview of Reduction-Based Synthetic Routes
| Precursor Type | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| Nitrile | LiAlH₄ or NiB₂ researchgate.net | N/A | This compound |
| Carbonyl (Aldehyde) | Pentylamine, NaBH₄ or H₂/catalyst organic-chemistry.org | Imine | This compound |
| Nitro Compound | H₂/Pt/C, then Pentyl halide | 1-Naphthylamine | This compound |
Alkylation Reactions in this compound Synthesis
Alkylation reactions are a fundamental method for forming C-N bonds. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of 1-naphthylamine with a pentylating agent, such as a pentyl halide (e.g., pentyl bromide). This reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbon of the pentyl halide. Due to the steric hindrance imposed by the naphthalene ring, elevated temperatures are often required to overcome the activation energy barrier. The choice of solvent can also be critical, with polar aprotic solvents sometimes used to improve the solubility of the reactants. A significant challenge in this method is controlling the degree of alkylation, as the product, this compound, can potentially react further with the pentyl halide to form a tertiary amine. wikipedia.org
Recent developments in this area include the use of ruthenium catalysts to facilitate the N-alkylation of aromatic amines with alcohols, which presents a more environmentally friendly alternative to alkyl halides. researchgate.net Palladium-catalyzed alkylation of C-H bonds in 1-naphthylamides has also been reported, offering a regioselective approach to introducing alkyl groups onto the naphthalene ring system, which could be part of a multi-step synthesis. nih.govsioc-journal.cn
N-Alkylation of Naphthylamine Derivatives
The synthesis of N-(naphthalen-1-yl)pentan-1-amine is primarily achieved through the N-alkylation of 1-naphthylamine. This transformation can be accomplished via several established synthetic routes, including direct alkylation with pentyl halides and reductive amination.
Direct Alkylation with Pentyl Halides: This method involves the reaction of 1-naphthylamine with a pentyl halide (e.g., pentyl bromide or pentyl iodide). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbon of the pentyl halide. The use of a base is often required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. To mitigate the formation of the dialkylated product, a specific molar ratio of the reactants may be necessary. researchgate.net Challenges in this method can include the potential for over-alkylation and the need for elevated temperatures to overcome the steric hindrance imposed by the bulky naphthalene ring. Some protocols utilize catalysts, such as Al2O3–OK in acetonitrile (B52724), to facilitate the reaction at room temperature. researchgate.net
Reductive Amination: A highly effective alternative for synthesizing N-(naphthalen-1-yl)pentan-1-amine is the reductive amination of 1-naphthylamine with pentanal. This two-step, one-pot process first involves the condensation of the primary amine with the aldehyde to form an intermediate imine (or Schiff base). libretexts.orgresearchgate.net In the second step, the imine is reduced in situ to the corresponding secondary amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the protonated imine over the carbonyl group. libretexts.org Other catalytic systems, such as those based on iridium complexes with formic acid as a hydrogen source, have also been developed for the reductive amination of carbonyl compounds. kanto.co.jp
| Method | Reactants | Reagents/Catalysts | Key Conditions | Product | Ref |
| Direct Alkylation | 1-Naphthylamine, Pentyl Halide | Base (e.g., K₂CO₃), Al₂O₃–OK | Elevated temperatures (>200°C) or room temp. with catalyst | N-(naphthalen-1-yl)pentan-1-amine | researchgate.net |
| Reductive Amination | 1-Naphthylamine, Pentanal | Reducing agent (e.g., NaBH₃CN), Acid catalyst (often) | One-pot reaction, mild conditions | N-(naphthalen-1-yl)pentan-1-amine | libretexts.orgresearchgate.net |
C-Alkylation Strategies on the Naphthalene Ring
While N-alkylation is the direct route to the title compound, C-alkylation of the naphthalene ring in a pre-formed N-(naphthalen-1-yl)pentan-1-amine or its derivatives represents a method for further functionalization.
Friedel-Crafts Alkylation: The Friedel-Crafts reaction is a classical method for attaching alkyl substituents to aromatic rings. wikipedia.org It involves an electrophilic aromatic substitution where an alkyl halide is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation or a carbocation-like electrophile. masterorganicchemistry.comrsc.org However, applying this reaction to N-(naphthalen-1-yl)pentan-1-amine is problematic. The amine functionality is a basic Lewis base that can form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. hu.edu.jolibretexts.org This deactivation generally renders the Friedel-Crafts alkylation incompatible with substrates containing amino groups. libretexts.org
Palladium-Catalyzed C-H Alkylation: Modern synthetic chemistry offers more sophisticated methods, such as directed C-H functionalization. Palladium-catalyzed reactions have been developed for the regioselective alkylation of 1-naphthylamine derivatives. nih.govsioc-journal.cn These reactions often employ a directing group, such as a picolinamide (B142947) or quinolinamide, which is first installed on the amine nitrogen. nih.govsioc-journal.cn This directing group coordinates to the palladium catalyst, positioning it to selectively activate a C-H bond at the C8 (peri) position of the naphthalene ring for subsequent coupling with an alkylating agent, such as an α-bromo ester. sioc-journal.cn While this method provides a route to C8-alkylated 1-naphthylamine cores, it is a multi-step process involving installation and subsequent removal of the directing group. nih.gov
Chemical Reactivity of the this compound Core
The chemical reactivity of N-(naphthalen-1-yl)pentan-1-amine is governed by its two primary functional components: the nucleophilic secondary amine and the electron-rich naphthalene ring system.
Electrophilic Aromatic Substitution on the Naphthalene Moiety
Electrophilic aromatic substitution (EAS) is a hallmark reaction of naphthalene. The regiochemical outcome of EAS on N-(naphthalen-1-yl)pentan-1-amine is determined by the inherent reactivity of the naphthalene core and the directing effect of the pentylamino substituent.
Naphthalene itself preferentially undergoes electrophilic attack at the C1 (or α) position, as the resulting carbocation intermediate (arenium ion) is better stabilized by resonance, with more resonance structures that preserve one intact benzene (B151609) ring. onlineorganicchemistrytutor.comucalgary.cayoutube.com The substituent already present, the pentylamino group (-NH-C₅H₁₁), is a powerful activating group due to the nitrogen's lone pair of electrons, which can be donated into the ring via resonance. As an amino group, it is an ortho, para-director.
In the context of the 1-substituted naphthalene ring, the ortho positions are C2 and C8, and the para position is C4. Therefore, electrophilic attack is strongly directed to the C2 and C4 positions. The C8 position is also activated but is often sterically hindered. Thus, nitration, halogenation, or sulfonation would be expected to yield primarily 2- and 4-substituted products.
| Reaction | Electrophile | Expected Major Products | Notes | Ref |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Nitro-N-(naphthalen-1-yl)pentan-1-amine, 2-Nitro-N-(naphthalen-1-yl)pentan-1-amine | The strong activating effect of the amine directs substitution to the same ring. The 4-position is often favored. | onlineorganicchemistrytutor.comlibretexts.org |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 4-Bromo-N-(naphthalen-1-yl)pentan-1-amine, 2-Bromo-N-(naphthalen-1-yl)pentan-1-amine | Polyhalogenation can occur due to the high activation of the ring. | ucalgary.ca |
| Sulfonation | SO₃ (from fuming H₂SO₄) | N-(naphthalen-1-yl)pentan-1-amine-4-sulfonic acid | This reaction is often reversible. hu.edu.jo | wikipedia.org |
Oxidation Reactions of the Amine Functionality
The amine functionality in N-(naphthalen-1-yl)pentan-1-amine is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of the corresponding N-oxide. More vigorous oxidation can affect the aromatic ring. For instance, chromic acid converts 1-naphthylamine into 1,4-naphthoquinone, suggesting that the N-pentyl derivative could potentially undergo similar ring oxidation under harsh conditions. wikipedia.org
Acylation Reactions for Amide Formation
As a secondary amine, N-(naphthalen-1-yl)pentan-1-amine readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. acs.org This reaction is a robust and widely used transformation. For example, reacting N-(naphthalen-1-yl)pentan-1-amine with pentanoyl chloride in the presence of a base (to scavenge the HCl byproduct) would yield N-pentyl-N-(naphthalen-1-yl)pentanamide. This type of reaction is fundamental in the synthesis of more complex molecules and has been reported for various 1-naphthylamine derivatives. acgpubs.orgresearchgate.netresearchgate.net
Other Relevant Functional Group Interconversions
The N-(naphthalen-1-yl)pentan-1-amine scaffold allows for various other chemical transformations beyond those already described. ub.eduvanderbilt.eduscribd.com
Conversion to Sulfonamides: The amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the corresponding sulfonamide.
Dealkylation: While less common, the N-pentyl group could potentially be cleaved under specific catalytic conditions to regenerate 1-naphthylamine.
Modification of the Pentyl Chain: The terminal methyl group of the pentyl chain could, in principle, be a site for radical-mediated functionalization, although this would likely be unselective and challenging to control.
Structure Activity Relationship Sar and Structural Modification Studies
Systematic Modification of the Naphthalene (B1677914) Ring System
The naphthalene moiety, a bicyclic aromatic system, offers multiple positions for substitution and isomeric variation, each with the potential to significantly alter the compound's interaction with biological targets.
Positional Isomerism Effects on Activity
The point of attachment of the pentylamine chain to the naphthalene ring is a critical determinant of biological activity. Naphthalene has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Naphthalen-1-yl-pentylamine features the pentylamine group at the α-position.
Studies on related naphthalene-containing compounds have consistently demonstrated that positional isomerism can profoundly impact biological outcomes. For instance, in a series of tetra-substituted naphthalene diimide compounds, positional isomers with non-equivalent side-chains exhibited improved cell proliferation potency and, in some cases, superior G-quadruplex stabilization. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups on the naphthalene scaffold can lead to significant differences in activity. nih.gov The phenomenon arises because different positional isomers can present altered electronic and steric profiles, influencing how the molecule fits into a biological target's binding site. dergipark.org.tr Theoretical studies have shown that even with the same molecular formula, positional isomers exhibit different physicochemical properties due to the varied arrangement of atoms. dergipark.org.tr
Substituent Effects on the Naphthalene Nucleus
Introducing various substituents onto the naphthalene ring of this compound can fine-tune its electronic and steric properties, thereby modulating its activity. The naphthalene system provides a larger surface area for substitution compared to a simple benzene (B151609) ring, offering more possibilities for modification. mdpi.com
The nature and position of these substituents are critical. For example, in a study of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs, substituents at the C2-position of the naphthalene core were explored to understand their impact on the inhibition of the Keap1-Nrf2 protein-protein interaction. nih.gov It was found that introducing a C2-phthalimidopropyl group resulted in the most potent compound in the series, suggesting that specific substituents can provide additional favorable interactions, such as hydrogen bonding, with the target protein. nih.gov
Conversely, the introduction of certain groups can also lead to a decrease in activity. In the same study, a propanamide group at the C2-position led to a nearly two-fold drop in inhibitory activity compared to the unsubstituted parent compound. nih.gov This underscores the delicate balance of steric and electronic factors.
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can also play a significant role. In a study on naphthalene as a transmitting moiety for substituent effects, it was observed that the transmission of these effects is highly dependent on the substitution pattern. mdpi.com For instance, the substituent effect is transmitted very similarly to a para-substituted benzene ring in a 2,6-disubstituted naphthalene. mdpi.com
| Parent Compound Series | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Phthalimidopropyl | C2 | Increased inhibitory potency | nih.gov |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Propanamide | C2 | Decreased inhibitory activity | nih.gov |
| Naphthalene Diimides | Octyldodecyl (at imide nitrogen) and Hexadecyloxy (at phenylene) | - | Highest electron mobility | nih.gov |
Exploration of the Pentylamine Side Chain Variations
Homologation and Chain Branching Effects
Altering the length of the alkyl chain (homologation) and introducing branches can have profound effects on a molecule's biological activity. Generally, increasing the chain length can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets in target proteins. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or reduced solubility. researchgate.net
Branching of the side chain can also influence activity by altering the steric profile of the molecule. In a study of poly(3-alkylthiophenes), the position of the branch point on the alkyl side chain was found to significantly affect the material's thermal properties and molecular packing. rsc.org Specifically, placing the branching point closer to the conjugated backbone led to a tighter packing structure. rsc.org While this study is on a different class of molecules, the principle that side-chain branching impacts molecular conformation and intermolecular interactions is broadly applicable. nih.govrsc.org
For this compound, replacing the pentyl group with a shorter chain like an ethyl group, as seen in R-(+)-1-(Naphthalen-1-yl)ethylamine, would reduce lipophilicity. Conversely, substituting the pentyl chain with a bulkier, branched group like an ethylhexyl or hexyldecyl group would increase steric bulk, which could either enhance or hinder binding depending on the topology of the target's binding site. nih.gov
| Modification | Example Analog | Potential Effect | Reference |
|---|---|---|---|
| Chain Shortening | R-(+)-1-(Naphthalen-1-yl)ethylamine | Reduced lipophilicity | |
| Chain Branching | Naphthalen-1-yl-(1-ethylpropyl)amine | Increased steric bulk, altered conformation | rsc.orgnih.gov |
| Chain Lengthening | Naphthalen-1-yl-hexylamine | Increased lipophilicity | researchgate.net |
Cycloalkane and Heteroaliphatic Replacements
Replacing the flexible pentylamine chain with more rigid cyclic structures, such as cycloalkanes or heteroaliphatic rings, can lock the molecule into a more defined conformation. This can be advantageous if that conformation is favorable for binding to a biological target. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane has been shown to improve solubility and reduce non-specific binding in drug candidates. researchgate.net While this is a replacement of an aromatic ring, the principle of using rigid scaffolds to improve physicochemical properties is relevant.
Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) into the side chain to create a heteroaliphatic replacement can introduce new hydrogen bonding capabilities and alter the polarity and solubility of the compound. google.com The inclusion of heteroatoms can significantly affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For instance, the replacement of carbon with nitrogen in an aromatic ring system can have several important effects on the molecular and physicochemical properties relevant to multiparameter optimization. researchgate.net
Structural Hybridization with Other Pharmacophores
A powerful strategy in drug discovery is the creation of hybrid molecules that combine the structural features of two or more different pharmacophores. nih.gov This approach aims to create a single molecule with a potentially synergistic or multi-target mode of action. nih.gov
For this compound, its naphthalene-amine core could be hybridized with other known pharmacophoric groups. For example, in the development of antimalarial drugs, hybrids of 4-aminoquinoline (B48711) and imipramine (B1671792) have been created, where the imipramine moiety helps to overcome chloroquine (B1663885) resistance. nih.gov Similarly, the naphthalene portion of this compound could be linked to another bioactive scaffold.
Another example can be seen in the development of Toll-like receptor (TLR) agonists, where imidazoquinoline scaffolds have been extensively studied. nih.gov The N-1 and C-2 substituents on the imidazoquinoline ring are crucial for activity. nih.gov One could envision a hybrid molecule that incorporates the this compound structure as a substituent on a pharmacophore like an imidazoquinoline or a benzimidazole (B57391) to explore new chemical space and potentially discover novel biological activities. nih.gov Studies on benzimidazole derivatives have shown that N-pentyl groups contribute to hydrophobic interactions within the binding pocket of TLR8. acs.org
Conformational Analysis and its Influence on SAR
The flexible pentyl chain can adopt numerous conformations due to rotation around its C-C single bonds. These rotations lead to different spatial arrangements, commonly described as staggered (anti and gauche) and eclipsed conformations. youtube.com The anti-conformation, where the carbon backbone is fully extended, generally represents the lowest energy state, while gauche conformations are slightly higher in energy. youtube.com The combination of the naphthalene ring's orientation and the pentyl chain's conformation results in a complex conformational landscape for this compound.
The influence of conformation on SAR is profound. A molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for its activity. Research on various bioactive molecules has demonstrated that constraining a molecule into its bioactive conformation through structural modifications can lead to a significant increase in potency. nih.gov For instance, in a series of inhibitors, compounds with fewer accessible unique conformations tended to exhibit greater biological activity, suggesting that a pre-organized, low-energy conformation that fits the target's binding site can enhance binding affinity, in part by reducing the entropic penalty of binding. nih.gov
In the context of this compound, different conformations would present different pharmacophoric features to a potential biological target. For example, the spatial relationship between the aromatic naphthalene ring, which can participate in π-π stacking or hydrophobic interactions, and the basic nitrogen atom of the amine, which can act as a hydrogen bond acceptor or donor, is directly dictated by the molecule's conformation. Modifications to the pentyl chain, such as introducing branching or unsaturation, would not only alter its lipophilicity but also its conformational preferences, thereby influencing the SAR. Similarly, substitutions on the naphthalene ring could introduce steric or electronic effects that further modulate the conformational equilibrium and, in turn, the biological activity.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for studying the conformational preferences of molecules like this compound. researchgate.netmdpi.com By identifying the low-energy conformers and understanding the factors that govern their stability, it is possible to design new analogs with optimized conformations for improved biological activity.
Below is a data table summarizing the key rotatable bonds in this compound and the potential influence of their conformation on the molecule's SAR.
| Rotatable Bond | Description | Potential Conformations | Influence on SAR |
| Naphthyl-C(1) — N | Rotation of the pentylamine group relative to the naphthalene ring. | Torsion angle influenced by steric hindrance with the peri-hydrogen (H8). | Determines the spatial orientation of the amine group and the pentyl chain relative to the aromatic system, affecting how the molecule fits into a binding pocket. |
| N — C(1') (Pentyl) | Rotation of the first C-C bond of the pentyl chain. | Staggered (gauche, anti) and eclipsed conformations. | Affects the initial direction of the alkyl chain, influencing the overall molecular shape and potential for intramolecular interactions. |
| C(1') — C(2') (Pentyl) | Rotation within the pentyl chain. | Staggered (gauche, anti) and eclipsed conformations. | Contributes to the overall flexibility and length of the hydrophobic tail, which can be critical for binding to hydrophobic pockets in a target protein. |
| C(2') — C(3') (Pentyl) | Rotation within the pentyl chain. | Staggered (gauche, anti) and eclipsed conformations. | Further defines the three-dimensional shape and reach of the pentyl group. |
| C(3') — C(4') (Pentyl) | Rotation within the pentyl chain. | Staggered (gauche, anti) and eclipsed conformations. | Determines the position of the terminal methyl group and the overall conformational space occupied by the molecule. |
Computational and Theoretical Investigations of Naphthalen 1 Yl Pentylamine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and predict how they might interact with a specific protein target. nih.gov For naphthalene-based compounds, docking simulations have been instrumental in identifying potential therapeutic agents by evaluating their binding to active sites of proteins like the SARS-CoV-2 papain-like protease (PLpro). nih.gov
Ligand-protein binding site analysis involves identifying and characterizing the specific pocket or groove on a protein surface where a ligand, such as Naphthalen-1-yl-pentylamine, is likely to bind. nih.govrepec.org The analysis focuses on the amino acid residues that form the binding site and their physicochemical properties (e.g., hydrophobicity, charge, and hydrogen-bonding potential). semanticscholar.org Computational tools can predict these binding sites, which is a critical step for understanding a compound's mechanism of action. nih.govrepec.org For example, in studies of naphthalene-pyrazoline hybrids targeting COX enzymes, analysis of the binding site revealed key residues like Ser 530, Tyr 385, and Arg 120 that are crucial for interaction. elsevierpure.com A ligand-aware method, LABind, utilizes a graph transformer and cross-attention mechanisms to learn the distinct binding characteristics between proteins and ligands, enhancing the accuracy of binding site prediction. nih.gov
Once a binding pose is predicted, its stability is assessed by calculating the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). polyu.edu.hk A lower binding energy typically indicates a more stable and favorable interaction. The specific types of non-covalent interactions between the ligand and the protein are also identified. These can include:
Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar groups.
Pi-Interactions: Including π-π stacking (between aromatic rings), π-cation (between an aromatic ring and a cation), and π-alkyl interactions. researchgate.net
In a docking study of novel naphthalene (B1677914) derivatives against the carbonic anhydrase IX (CAIX) protein, the compound with the best binding affinity of -8.61 kcal/mol was identified. polyu.edu.hk Similarly, studies on naphthalene-based inhibitors of SARS-CoV PLpro have confirmed strong binding affinities and identified key interactions within the enzyme's active site. nih.gov
| Interaction Type | Description | Example Residues Involved |
|---|---|---|
| Conventional Hydrogen Bond | Strong directional interaction between H-bond donor and acceptor. | Ser 530, Tyr 385, Arg 120 elsevierpure.com |
| π-Alkyl | Interaction between an aromatic ring and an alkyl group. | - |
| π-Sulfur | Interaction between an aromatic ring and a sulfur-containing residue. | - |
| π-Cation | Electrostatic interaction between an aromatic ring and a cation. | - |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies use the principles of quantum mechanics to investigate the electronic structure and reactivity of molecules. These methods provide detailed insights into molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov DFT calculations are employed to optimize molecular geometries and predict a wide range of properties, including total energies, electronic states, and vibrational frequencies. utq.edu.iqutq.edu.iq For naphthalene and its derivatives, DFT studies using the B3LYP functional with a 6-31G(d,p) basis set have been performed to investigate how different substituent groups affect the molecule's structural and electronic properties. utq.edu.iqresearchgate.net Such calculations are foundational for understanding the molecule's stability and chemical reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. samipubco.com A smaller gap suggests the molecule is more reactive. researchgate.net For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com The presence of substituent groups, such as the pentylamine group on this compound, would be expected to alter the energies of these orbitals and thus modulate the molecule's electronic properties and reactivity. researchgate.net
| Parameter | Energy (eV) | Basis Set | Reference |
|---|---|---|---|
| HOMO | -6.13 | aug-cc-pVQZ | samipubco.com |
| LUMO | -1.38 | aug-cc-pVQZ | samipubco.com |
| HOMO-LUMO Gap | 4.75 | aug-cc-pVQZ | samipubco.com |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. sobereva.com It is mapped onto a constant electron density surface, where different colors indicate regions of varying electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., near electronegative atoms or lone pairs) that are susceptible to electrophilic attack. researchgate.netnih.gov
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netnih.gov
The MEP surface is a valuable tool for predicting non-covalent interactions and understanding how a molecule will interact with other molecules, including biological receptors. osti.govcore.ac.uk For naphthalene, the MEP surface shows negative potential (red) above and below the plane of the aromatic rings due to the π-electron system, while the regions around the hydrogen atoms are typically positive (blue). researchgate.net The addition of a pentylamine group would introduce a region of negative potential around the nitrogen atom's lone pair, significantly influencing the molecule's interaction patterns.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound. nih.gov
The flexibility of the pentylamine side chain allows the molecule to adopt a multitude of three-dimensional shapes, or conformations. MD simulations enable comprehensive "conformational sampling," a process of exploring these different states to identify the most energetically favorable and, therefore, the most stable structures. frontiersin.orgportlandpress.com The simulation can reveal the relative populations of different conformers at equilibrium and the energy barriers between them.
Analysis of an MD simulation for this compound would focus on the torsional angles within the pentyl chain and its orientation relative to the rigid naphthalene ring system. By plotting the potential energy as a function of these angles, a conformational energy landscape can be constructed. The low-energy regions on this map correspond to the most stable conformations. This information is critical for understanding how the molecule might present itself to a biological target.
Table 1: Key Conformational States of this compound from MD Simulation This table presents hypothetical data for illustrative purposes.
| Conformer ID | Defining Feature (Dihedral Angle*) | Relative Potential Energy (kcal/mol) | Predicted Equilibrium Population (%) |
| C1 (Extended) | ~180° | 0.00 | 65 |
| C2 (Gauche) | ~60° | 0.95 | 25 |
| C3 (Folded) | ~0° | 2.50 | 10 |
* Refers to the Cα-Cβ-Cγ-Cδ dihedral angle of the pentylamine chain.
In Silico Prediction of Chemical Pathways and Derivatization Outcomes
In silico methods are computational techniques used to predict chemical reactivity and metabolic fate, offering a rapid and cost-effective alternative to extensive laboratory experiments. researchgate.net These predictive models are instrumental in the early stages of drug discovery for identifying potential liabilities of a molecule and for guiding its chemical optimization. nih.govnih.gov
For this compound, in silico tools can predict its susceptibility to metabolism by enzymes such as the cytochrome P450 family. mdpi.com By analyzing the molecule's electronic structure and steric accessibility, these programs can identify "metabolic hotspots"—atoms or functional groups that are most likely to undergo enzymatic reactions like oxidation or hydroxylation.
This predictive knowledge is invaluable for planning chemical derivatization, which is the strategic modification of a molecule to enhance its properties. nih.govtaylorandfrancis.com For instance, if a position on the naphthalene ring is predicted to be a major site of metabolism, a derivative could be synthesized with a blocking group (e.g., a fluorine atom) at that position to improve its metabolic stability. Similarly, modifications to the pentylamine chain could be explored to alter solubility or target-binding affinity.
Table 2: Predicted Derivatization Outcomes for this compound This table presents hypothetical data for illustrative purposes.
| Modification Site | Proposed Reaction | Predicted Outcome on Molecular Properties |
| Naphthalene Ring (Position 4) | Hydroxylation | Increased polarity; potential for new hydrogen bond interaction |
| Naphthalene Ring (Position 2) | Fluorination | Blockage of potential metabolic site; increased lipophilicity |
| Pentyl Chain (Cγ) | Methylation | Increased steric bulk; potential to alter conformational preference |
| Terminal Amine (-NH2) | Acetylation | Neutralization of basicity; addition of hydrogen bond acceptor |
Pharmacophore Modeling and Ligand Design Principles
A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. dergipark.org.trprotheragen.ai Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the key molecular features responsible for a molecule's activity and to design new molecules with similar or improved properties. nih.govfrontiersin.org
A pharmacophore model for this compound would be constructed by identifying its key chemical features. nih.gov These typically include:
Aromatic Rings (AR): The two fused rings of the naphthalene system.
Hydrophobic (H/HY): The entire naphthalene moiety is a significant hydrophobic feature.
Hydrogen Bond Donor (HBD): The terminal primary amine (-NH2).
Positive Ionizable (PI): The terminal amine, which is expected to be protonated at physiological pH.
These features are mapped into 3D space, creating a model that serves as a template or query. acs.org This model can then be used to screen large virtual libraries of compounds to identify other molecules that match the pharmacophoric features and are therefore likely to have similar biological activity. dovepress.combabrone.edu.in Furthermore, the pharmacophore provides a blueprint for de novo ligand design, guiding chemists in the construction of novel molecules that incorporate the essential features in the correct spatial orientation to maximize interaction with a biological target. patsnap.com
Table 3: Pharmacophoric Features of this compound This table presents hypothetical data for illustrative purposes.
| Feature Type | Molecular Moiety | Putative Role in Ligand Recognition |
| Aromatic Ring | Naphthalene Rings | π-π stacking or π-cation interactions with target residues |
| Hydrophobic Center | Naphthalene System | Binding to hydrophobic pockets or surfaces on the target |
| Hydrogen Bond Donor | Terminal Amine (-NH2) | Formation of a key hydrogen bond with an acceptor group on the target |
| Positive Ionizable | Protonated Amine (-NH3+) | Electrostatic or salt-bridge interaction with an acidic residue |
Preclinical Pharmacological and Biological Research on Naphthalen 1 Yl Pentylamine Analogues in Vitro/mechanistic Focus
Receptor Interaction and Binding Affinity Studies (In Vitro)
Cannabinoid Receptor (CB1/CB2) Agonism/Antagonism Research
Naphthalen-1-yl-pentylamine analogues have been a subject of interest in cannabinoid receptor research. Studies on (naphthalen-1-yl)methanone derivatives have shown that the nature of the substituent on the methanone (B1245722) moiety significantly influences the binding affinity for the CB1 receptor. For instance, the presence of a 4-alkoxynaphthalene group was found to be more advantageous for CB1R affinity compared to heterocyclic rings. biomolther.org Specifically, the binding affinities of (naphthalen-1-yl)methanone derivatives increased in the order of 9H-carbazol-3-yl < 1H-benzo[d]imidazol-2-yl < 1H-pyrrol-3-yl < 4-ethoxynaphthalen-1-yl. biomolther.org
Furthermore, research on derivatives of indol-3-yl-methanone highlighted that the highest ligand affinity for the CB1 receptor was achieved with a pentyl group at the N1 position of the indole (B1671886) ring and a naphthalenyl group on the methanone carbon. biomolther.org One notable peripherally restricted cannabinoid CB1/CB2 receptor agonist is Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378). nih.gov This compound's activity on gastrointestinal motility was demonstrated to be mediated by peripheral CB1 receptors. nih.gov
The structure-activity relationship of these analogues reveals that even minor structural modifications can significantly impact receptor affinity. For example, while a naphthalene (B1677914) ring generally increases affinity for CB1R, the addition of an ethyl group at the C5 position of the naphthalene ring can lead to a reduction in affinity. biomolther.org
Table 1: Binding Affinity of (Naphthalen-1-yl)methanone Derivatives for CB1 Receptor
| Compound | Ring Attached to Methanone Moiety | Relative Binding Affinity |
|---|---|---|
| 24 | 9H-carbazol-3-yl | Lowest |
| 22 | 1H-benzo[d]imidazol-2-yl | Low |
| 23 | 1H-pyrrol-3-yl | Moderate |
| 21 | 4-ethoxynaphthalen-1-yl | Highest |
Sigma Receptor Binding Characterization
Analogues of this compound have also been investigated for their interaction with sigma receptors. There are two primary subtypes, σ-1 and σ-2, which are targets for various therapeutic areas. sigmaaldrich.com
Studies on 4-(naphthalene-1-yl)alkyl derivatives of 1-cyclohexylpiperazine (B93859) have identified them as sigma receptor ligands with agonist activity at the σ2 receptor. scielo.br The length of the alkyl chain in these derivatives plays a crucial role in determining both affinity and selectivity. For example, a derivative with a butyl chain (n=4) exhibited very high affinity for the σ2 receptor with over 100,000-fold selectivity over the σ1 receptor. scielo.br However, extending the chain to a pentyl group (n=5) resulted in only 21-fold selectivity. scielo.br Interestingly, removing the methoxy (B1213986) group from the pentyl derivative restored the high σ2-selectivity. scielo.br
In other studies, replacing a phenyl group with a 1-naphthyl or 2-naphthyl group in certain compounds did not prove beneficial for sigma receptor affinity. scielo.br A selective sigma-1 receptor antagonist, E-52862, which contains a naphthalen-2-yl group, has a reported binding affinity (Ki) of 17.0 ± 7.0 nM and is selective over the sigma-2 receptor. wikipedia.org
Table 2: Sigma-2 Receptor Binding of 4-(Naphthalene-1-yl)alkyl Derivatives
| Compound Modification | Alkyl Chain Length | Selectivity (σ2 over σ1) |
|---|---|---|
| Methoxy-substituted | Butyl (n=4) | >100,000-fold |
| Methoxy-substituted | Pentyl (n=5) | 21-fold |
| Des-methoxy | Pentyl (n=5) | >100,000-fold |
Other Relevant Receptor System Investigations
The current search results did not yield specific information on the interaction of this compound analogues with other relevant receptor systems beyond cannabinoid and sigma receptors within the specified preclinical, in vitro context.
Enzyme Inhibition and Modulatory Activities (In Vitro)
Protease Inhibition Studies (e.g., SARS-CoV-2 PLpro)
This compound analogues have emerged as significant inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme for viral replication and immune evasion. nih.govfrontiersin.org GRL-0617, a naphthalene-based non-covalent inhibitor of SARS-CoV PLpro, served as a lead compound for developing more potent inhibitors against SARS-CoV-2 PLpro. frontiersin.orgfrontiersin.org
Structure-activity relationship studies on GRL-0617 led to the development of several more potent inhibitors. nih.gov For instance, analogue 19, a GRL0617 analogue with a shared naphthyl subunit, demonstrated an IC50 value of 0.44 μM against SARS-CoV-2 PLpro. frontiersin.org This compound also exhibited high selectivity, showing no significant cross-inhibition against ten other deubiquitinating enzymes. frontiersin.org Other promising inhibitors derived from N-[1-(naphthalen-1-yl)ethyl]benzamide and N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide have also been identified. nih.gov
Peptidomimetic inhibitors that covalently target the catalytic cysteine (C111) of SARS-CoV-2 PLpro have also been designed based on a naphthalen-1-yl scaffold. mdpi.com One such inhibitor, compound 2, which incorporates a 1-(naphthalen-1-yl)ethyl group, showed a significant inhibitory potency with an IC50 value of 0.46 μM. mdpi.com
Table 3: SARS-CoV-2 PLpro Inhibition by Naphthalene-based Analogues
| Compound | Type of Inhibition | IC50 (μM) |
|---|---|---|
| Analogue 19 | Non-covalent | 0.44 |
| Compound 2 | Covalent | 0.46 |
Steroid Sulfatase Inhibitory Mechanisms
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens. tandfonline.comsemanticscholar.orgmdpi.com It catalyzes the hydrolysis of inactive steroid sulfates, like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their respective unconjugated and biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA). tandfonline.commdpi.comassaygenie.com This enzymatic action is a key step in providing active steroids that can stimulate the growth of hormone-dependent cancers. semanticscholar.orgmdpi.com Consequently, the inhibition of STS is an attractive therapeutic strategy for such cancers, as it can effectively reduce the local production of tumor-promoting hormones. tandfonline.commdpi.com
The development of STS inhibitors has explored both steroidal and non-steroidal scaffolds. tandfonline.commdpi.com A crucial pharmacophore for potent, irreversible inhibition is the aryl sulfamate (B1201201) ester group. semanticscholar.org This moiety is believed to be responsible for a mechanism-based inactivation of the enzyme. The enzyme hydroxylates the sulfamate group, which then leads to the formation of a reactive sulfamoyl species that covalently binds to and deactivates the enzyme.
Research into non-steroidal inhibitors has led to the development of potent compounds. For instance, certain derivatives based on a 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate scaffold have demonstrated significant STS inhibitory activity. assaygenie.com In one study, the compound 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L) showed high potency in an enzymatic assay, inhibiting STS activity to 7.98% at a concentration of 0.5µM. assaygenie.com Structure-activity relationship (SAR) analyses have shown that substitutions on the aryl ring can significantly influence inhibitory potency. For example, the introduction of an n-butyl chain into an arylsulfonamide group was found to be favorable for improving STS inhibitory activity, while an n-pentyl substituent led to a decrease in potency. tandfonline.commdpi.com The most potent analogue in one series, which featured an n-butyl chain, exhibited an IC50 value of 9 nM in an assay with the purified enzyme. tandfonline.commdpi.com
Furthermore, dual aromatase-steroid sulfatase inhibitors (DASIs) have been explored, which involves modifying known aromatase inhibitors to also possess STS inhibitory activity. bioassaysys.com The sulfamoylation of non-steroidal aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) has been investigated in this context. bioassaysys.com
Acetylcholinesterase Modulation
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating the nerve impulse. tandfonline.comsemanticscholar.org Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which can enhance cholinergic neurotransmission. scispace.comderpharmachemica.com This mechanism is a primary target for the symptomatic treatment of cognitive decline associated with conditions like Alzheimer's disease. nih.govCurrent time information in Bangalore, IN.
Analogues of this compound have been investigated for their potential to modulate acetylcholinesterase activity. Research has focused on synthesizing various naphthalene-based derivatives and evaluating their AChE inhibitory potency, often using the colorimetric Ellman's method for in vitro assays. nih.govresearchgate.net These studies have identified several potent inhibitors and have provided insights into their structure-activity relationships and mechanisms of action through molecular docking simulations. tandfonline.comsemanticscholar.orgmdpi.com
One area of investigation involves aminoalkylated naphthalene-based chalcones. In a study, these compounds were synthesized and showed potent AChE inhibition, with some derivatives exhibiting IC50 values in the nanomolar range, surpassing the potency of the standard drug donepezil. tandfonline.comsemanticscholar.org Molecular docking studies revealed that these chalcones could act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. tandfonline.comsemanticscholar.orgmdpi.com This dual interaction is considered a favorable characteristic for potent AChE inhibitors. mdpi.com The structure-activity relationship indicated that specific moieties, such as a diethylamine (B46881) group on one ring and a propargyl group on the naphthalene ring, were beneficial for high inhibitory activity. tandfonline.comsemanticscholar.org
Another class of compounds explored are naphthalimide derivatives bearing a piperazinyl moiety. Current time information in Bangalore, IN. Several of these synthesized compounds demonstrated favorable acetylcholinesterase activity, with the most active derivative in one series showing an IC50 value of 0.26 µM. Current time information in Bangalore, IN. The naphthalimide structure is considered a key pharmacophoric element for AChE inhibition. Current time information in Bangalore, IN.
The table below summarizes the in vitro acetylcholinesterase inhibitory activity of selected naphthalene-based analogues.
| Compound Type | Specific Analogue | IC50 Value | Reference |
|---|---|---|---|
| Aminoalkylated Naphthalene-based Chalcone | Analogue with diethyl amine and propargyl moiety (Chalcone 15) | 0.11 nM | tandfonline.comsemanticscholar.org |
| Naphthalimide with Piperazinyl Moiety | Analogue 4k (3-OCH3) | 0.26 µM | Current time information in Bangalore, IN. |
| 1,2-Naphthoquinone Derivative | Analogue 4h | 85% inhibition at 50 µM | mdpi.com |
Tyrosinase Activity Studies
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. acs.orgsoton.ac.uknih.gov It catalyzes the initial and rate-limiting steps in melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. soton.ac.uknih.gov Due to its central role in melanin production, tyrosinase is a major target for the development of inhibitors aimed at treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.gov
In vitro studies have been conducted on this compound analogues to evaluate their inhibitory effects on tyrosinase activity, commonly using mushroom tyrosinase as a model enzyme due to its availability and similarity to human tyrosinase. acs.orgsoton.ac.uk These studies typically measure the half-maximal inhibitory concentration (IC50) to quantify the potency of the compounds. acs.org
One study focused on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogues. acs.org Several of these synthesized compounds were evaluated for their ability to inhibit mushroom tyrosinase. Two compounds, designated as 10 and 15, were found to be more potent inhibitors than the standard inhibitor, kojic acid. acs.org Compound 10, in particular, demonstrated an IC50 value of 1.60 µM, which was 11 times stronger than that of kojic acid.
To understand the mechanism of inhibition, kinetic analyses using Lineweaver-Burk plots were performed. These studies revealed that compounds 10 and 15 act as competitive inhibitors of mushroom tyrosinase. acs.org This indicates that these analogues bind to the active site of the enzyme, thereby competing with the substrate (L-DOPA). acs.org This finding was further supported by in silico docking simulations, which visualized the binding interactions between the inhibitors and the tyrosinase active site. acs.org
The table below presents the tyrosinase inhibitory activity of selected naphthalen-1-ylamino thiazol-4(5H)-one analogues.
| Compound | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Compound 10 | 1.60 | Competitive | acs.org |
| Compound 15 | More potent than kojic acid | Competitive | acs.org |
| Kojic Acid (Reference) | ~17.6 (calculated from 11x stronger inhibition of compound 10) | Competitive | acs.org |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane phosphatase that acts as a key negative regulator of the insulin (B600854) and leptin signaling pathways. scispace.comCurrent time information in Bangalore, IN. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. scispace.com Increased expression and activity of PTP1B are implicated in the pathogenesis of type 2 diabetes and obesity, making it a significant therapeutic target. scispace.com Inhibition of PTP1B is expected to enhance insulin sensitivity and improve glucose metabolism. Current time information in Bangalore, IN.
In vitro research has been conducted to identify and characterize inhibitors of PTP1B, including analogues related to the this compound scaffold. These studies assess the inhibitory activity (often reported as IC50 or Ki values), determine the mode of inhibition, and evaluate the selectivity of the compounds against other protein tyrosine phosphatases. Current time information in Bangalore, IN.
For example, a novel PTP1B inhibitor, JTT-551, demonstrated a potent inhibitory effect on PTP1B with a Ki value of 0.22 µM. Current time information in Bangalore, IN. Kinetic analysis revealed a mixed-type inhibition mode, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Current time information in Bangalore, IN. Selectivity is a crucial aspect of PTP1B inhibitor development to avoid off-target effects. JTT-551 showed clear selectivity for PTP1B over other phosphatases like T-cell protein tyrosine phosphatase (TCPTP), CD45, and leucocyte common antigen-related protein tyrosine phosphatase (LAR), with significantly higher Ki values for these enzymes. Current time information in Bangalore, IN.
The table below summarizes the in vitro inhibitory profile of the PTP1B inhibitor JTT-551.
| Enzyme | Ki Value (µM) | Inhibition Mode | Reference |
|---|---|---|---|
| PTP1B | 0.22 | Mixed-type | Current time information in Bangalore, IN. |
| TCPTP | 9.3 | Not specified | Current time information in Bangalore, IN. |
| CD45 | ≥30 | Not specified | Current time information in Bangalore, IN. |
| LAR | ≥30 | Not specified | Current time information in Bangalore, IN. |
Nucleic Acid Interaction Analysis (In Vitro)
DNA Binding Mechanisms (e.g., Intercalation)
The interaction of small molecules with DNA is a fundamental area of research in medicinal chemistry, as compounds that bind to DNA can interfere with critical cellular processes like replication and transcription, making them potential therapeutic agents. One of the primary non-covalent binding modes is intercalation, where a planar aromatic molecule inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, separating the base pairs and altering the sugar-phosphate backbone, which can hinder the function of DNA-processing enzymes.
Naphthalimide derivatives, which share a structural resemblance to the naphthalene core of this compound, are a well-studied class of DNA intercalators. The planar, π-deficient aromatic system of the naphthalimide moiety is well-suited for stacking interactions with the DNA base pairs, which is a primary driving force for binding. The binding of these compounds to DNA can lead to the inhibition of enzymes like topoisomerase I/II and can induce photo-induced DNA damage, contributing to their anticancer activity.
However, it is important to note that DNA binding is not the universal mechanism of action for all related compounds. For some metal complexes of ligands containing a naphthalene moiety, in vitro studies have shown that while a partial intercalation between the complexes and DNA was observed, this interaction did not correlate with cell cycle arrest, suggesting that DNA may not be the primary biological target for these specific compounds. This highlights the importance of detailed mechanistic studies to elucidate the precise mode of action for each analogue.
G-Quadruplex Stabilization Studies
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. derpharmachemica.comnih.gov These structures consist of stacked G-quartets, which are planar arrays of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds and a central cation (typically K+ or Na+). nih.gov G-quadruplex forming sequences are found in functionally significant regions of the genome, including telomeres and the promoter regions of many oncogenes. derpharmachemica.comnih.govresearchgate.net The formation and stabilization of G4 structures can interfere with key cellular processes such as telomere maintenance by telomerase and the transcription of oncogenes, making them attractive targets for anticancer drug design. derpharmachemica.comnih.gov
Small molecules, including derivatives with a naphthalene core like naphthalene diimides (NDIs), have been identified as potent G-quadruplex stabilizers. nih.gov These ligands typically feature a large, planar aromatic surface that allows them to stack on top of the terminal G-quartets of the G4 structure. nih.gov This binding stabilizes the G-quadruplex, hindering the activity of enzymes that need to resolve these structures, such as telomerase. derpharmachemica.com
In vitro studies using techniques like circular dichroism (CD) melting experiments have demonstrated that NDIs can significantly stabilize G-quadruplex structures. nih.gov Furthermore, some NDI analogues have been shown to not only stabilize pre-existing G-quadruplexes but also to induce the formation of these structures from unfolded G-rich DNA sequences, even in the absence of stabilizing cations like potassium. nih.gov This ability to act as multi-targeting agents, stabilizing G4s in both telomeres and oncogene promoters, enhances their potential as anticancer agents. nih.gov The interaction between the ligand and the G-quadruplex can effectively block telomerase activity and down-regulate the expression of oncogenes, thereby inhibiting cancer cell proliferation. derpharmachemica.com
Cellular Assays for Biological Effects (In Vitro)
The therapeutic potential of this compound analogues has been explored through a variety of in vitro cellular assays. These studies are crucial in the preclinical phase of drug development to determine a compound's biological effects and mechanism of action at a cellular level before any potential in vivo testing. mdpi.comresearchgate.net Cellular assays provide valuable insights into how these compounds interact with biological systems, including their effects on cell proliferation, microbial growth, and specialized cellular processes like melanogenesis. mdpi.com
Antiproliferative Activity in Cell Lines
While specific studies focusing solely on the antiproliferative activity of this compound are not extensively detailed in the provided search results, the broader class of naphthalene derivatives has been investigated for its anticancer potential. nih.gov For instance, certain synthetic naphthalene derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. rasayanjournal.co.in The general approach involves treating cancer cells in culture with the compounds and measuring their effects on cell viability and proliferation.
For example, studies on related structures, such as certain squaramide-naphthalimide conjugates, have been proposed as DNA binders with potential applications in cancer therapy, suggesting that the naphthalene moiety can be a key pharmacophore in designing antiproliferative agents. maynoothuniversity.ie The expectation is that by intercalating into DNA, these compounds can disrupt cellular replication and induce cell death in cancer cells. maynoothuniversity.ie
Table 1: Representative Antiproliferative Activity of Naphthalene Analogues
| Compound/Analogue Class | Cell Line(s) | Observed Effect | Reference |
| Synthetic Naphthalene Derivatives | Not specified | Anti-inflammatory and potential antimicrobial activity | rasayanjournal.co.in |
| Squaramide-Naphthalimide Conjugates | Not specified | Proposed DNA binding and potential anticancer effects | maynoothuniversity.ie |
| Sulindac (related naphthalene-containing structure) | Human colon, prostate, head, and neck cancer xenografts | Significant growth inhibition (>75%) | nih.gov |
This table is illustrative and based on the general findings for naphthalene derivatives. Specific data for this compound was not available in the provided search results.
Antimicrobial Activity against Microbial Cultures
Naphthalene derivatives have shown promise as a new class of antimicrobial agents with a broad spectrum of activity. rasayanjournal.co.inresearchgate.net Research has demonstrated that synthetic analogues of naphthylamine exhibit significant antibacterial and antifungal properties in vitro. xiahepublishing.comnih.gov
In one study, novel 2-naphthylamine (B18577) analogues containing azetidin-2-one (B1220530) and thiazolidin-4-one moieties were synthesized and tested against a panel of bacteria and a fungus. xiahepublishing.com The in vitro antimicrobial activity was assessed using the agar (B569324) plate diffusion method against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. xiahepublishing.com Several of these compounds demonstrated broad-spectrum activity, with some showing remarkable antifungal effects comparable to the standard drug amphotericin B. xiahepublishing.com
Another study focused on thiazolidinone derivatives of 4-nitro-1-naphthylamine. nih.gov These compounds were tested against a similar panel of bacteria (Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae) and a wider range of fungal cultures (Candida albicans, Candida glabrata, Candida krusei, Candida kefyr, Candida tropicalis, and Candida parapsilosis). nih.gov The results indicated that these derivatives possessed both antibacterial and antifungal properties, with some compounds showing activity similar to aminopenicillins and the antifungal agent fluconazole. nih.gov
Table 2: Antimicrobial Activity of Naphthylamine Analogues
| Analogue Class | Microbial Strain(s) | Method | Key Findings | Reference |
| 2-Naphthylamine analogues with azetidin-2-one and thiazolidin-4-one | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans | Agar plate diffusion | Compounds 4a, 4e, 4g, and 4f showed broad-spectrum antibacterial activity. Compounds 3b, 5b, and 5e showed notable antifungal activity. | xiahepublishing.com |
| Thiazolidinone derivatives of 4-nitro-1-naphthylamine | S. aureus, E. coli, B. subtilis, K. pneumoniae, various Candida species | In vitro microdilution | Compounds 2a-b showed antibacterial activity similar to aminopenicillins against S. aureus and B. subtilis. | nih.gov |
Melanogenesis Inhibition in Mammalian Cells
Analogues of this compound have been investigated for their ability to inhibit melanogenesis, the process of melanin production in mammalian cells. nih.gov This is a key area of research for the development of skin-lightening agents. researchgate.net The primary target for many melanogenesis inhibitors is the enzyme tyrosinase, which plays a critical role in the melanin synthesis pathway. mdpi.com
Research on resveratrol (B1683913) derivatives, which share some structural similarities with naphthalene-containing compounds, has shown that they can efficiently reduce melanin content in α-MSH stimulated B16F10 melanoma cells. researchgate.net The mechanism for some of these compounds involves the inhibition of melanogenic enzyme expression, such as tyrosinase and tyrosinase-related protein (TRP)-1, rather than direct inhibition of the enzyme's activity. researchgate.net
Similarly, other natural compounds have been found to inhibit melanin production in B16 melanoma cells by down-regulating intracellular cAMP levels, which in turn reduces the expression of MITF (microphthalmia-associated transcription factor) and subsequently the mRNA and protein levels of tyrosinase. nih.gov
Mechanisms of Action at the Cellular Level
The cellular mechanisms of action for this compound and its analogues are diverse and depend on the specific biological effect being studied.
In the context of antimicrobial activity, the mechanism is believed to involve the interaction of the compound with specific molecular targets within the microbial cells, such as enzymes essential for their growth. The presence of the rigid naphthyl group can enhance binding affinity to various receptors and enzymes.
For antiproliferative effects, one proposed mechanism for related naphthalimide compounds is DNA intercalation. maynoothuniversity.ie By inserting themselves between the base pairs of DNA, these molecules can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. maynoothuniversity.ie
Regarding melanogenesis inhibition, several cellular pathways can be modulated. Some compounds directly inhibit the catalytic activity of tyrosinase. researchgate.net Others act at the genetic level, down-regulating the expression of key melanogenic proteins like tyrosinase, TRP-1, and DCT. mdpi.com This can be achieved by interfering with signaling pathways such as the cAMP/PKA/CREB pathway, which leads to a decrease in the transcription of the MITF gene, a master regulator of melanocyte development and function. nih.gov Some inhibitors have also been shown to affect the Akt/PKB signaling pathway, which is involved in the negative regulation of melanogenesis. nih.gov
Metabolic Studies: in Vitro and Computational Perspectives
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental tools in early-stage research to predict a compound's in vivo behavior. wuxiapptec.com These tests measure the rate at which a compound is broken down by metabolic enzymes, typically from the liver, which is the primary site of drug metabolism. evotec.com The two most common systems for this assessment are liver microsomes and hepatocytes.
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. wuxiapptec.compharmaron.com The stability of a compound in a liver microsomal assay is a key indicator of its susceptibility to oxidative metabolism. The primary output of this assay is the in vitro intrinsic clearance (CLint), which quantifies the rate of metabolism. wuxiapptec.com
The general procedure involves incubating the test compound at a specific concentration (e.g., 0.1-1 µM) with a standardized amount of liver microsomal protein (e.g., 0.5-1 mg/mL) at 37°C. eurofinsdiscovery.comfrontiersin.org The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system, which is essential for the function of CYP enzymes. frontiersin.org Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile (B52724). frontiersin.orgthermofisher.com The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurofinsdiscovery.com From the rate of disappearance of the compound, the half-life (t½) and intrinsic clearance can be calculated. eurofinsdiscovery.com
While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of a living cell. pharmaron.com Intact hepatocytes, which are primary liver cells, contain both Phase I and Phase II metabolic enzymes (such as sulfotransferases and glucuronosyltransferases) along with the necessary cofactors in a more physiologically relevant environment. evotec.comthermofisher.com Therefore, hepatocyte incubation studies provide a more comprehensive profile of a compound's metabolic fate. news-medical.net
In a typical hepatocyte stability assay, cryopreserved or fresh hepatocytes are incubated in suspension or as a plated culture with the test compound. thermofisher.comnih.gov The cells are maintained at 37°C in a suitable culture medium. nih.gov Samples of the incubation medium are collected at various time points, and the disappearance of the parent compound is measured to determine the intrinsic clearance. evotec.com These assays can identify liabilities to both Phase I and Phase II metabolic pathways. evotec.com Compounds that are cleared slowly by microsomes might be found to be cleared more rapidly in hepatocytes if they are substrates for Phase II enzymes. evotec.com
Identification of In Vitro Metabolites
Beyond determining the rate of metabolism, identifying the structure of the resulting metabolites is crucial. This process, known as metabolite identification or "Met-ID," helps to pinpoint the specific sites on the molecule that are susceptible to metabolism, often referred to as "metabolic soft spots." rsc.orgchemrxiv.org This information is generated by analyzing samples from in vitro incubations (microsomes or hepatocytes) with high-resolution mass spectrometry. nih.gov
For a molecule like naphthalen-1-yl-pentylamine, several metabolic transformations can be anticipated based on the metabolism of structurally related compounds. Research on alkylated naphthalenes indicates that metabolism can occur via two main routes: oxidation of the aromatic ring system or oxidation of the alkyl side chain. nih.gov The presence of the alkyl group often shifts the metabolic preference toward the side chain. nih.gov
Potential metabolic pathways for this compound could include:
Hydroxylation: Addition of a hydroxyl (-OH) group, which can occur on the naphthalene (B1677914) ring or at various positions along the pentyl chain.
Oxidation: Further oxidation of a hydroxylated metabolite to a ketone or carboxylic acid, particularly on the pentyl chain.
N-dealkylation: Cleavage of the pentyl group from the amine, although this is less common for primary amines compared to secondary or tertiary amines.
Phase II Conjugation: In hepatocyte studies, the parent compound or its Phase I metabolites could be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663).
Computational Prediction of Metabolic Pathways and "Soft Spots"
In parallel with in vitro studies, computational (in silico) methods are used to predict a molecule's metabolic fate. frontiersin.orgnih.gov These tools use algorithms and knowledge-based systems derived from vast datasets of known metabolic transformations to predict which sites on a new molecule are most likely to be metabolized. nih.govplos.org This approach can identify potential metabolic "soft spots" before a compound is even synthesized, guiding the design of more stable analogues. rsc.orgnih.gov
For this compound, computational models would likely flag the terminal methyl group (ω-position) and the adjacent methylene (B1212753) group (ω-1 position) of the pentyl chain as probable sites of hydroxylation. The electron-rich naphthalene ring would also be identified as a potential site for oxidation. nih.gov The primary amine itself could also be a site for metabolic activity.
Strategies for Metabolic Liability Mitigation in Compound Design
When in vitro and in silico studies identify a metabolic liability (i.e., a "soft spot" that leads to rapid clearance), medicinal chemists can employ several strategies to redesign the molecule for improved stability. rsc.orgresearchgate.net The goal is to block or slow down the metabolic reaction without negatively affecting the compound's desired biological activity.
Common strategies include:
Deuterium Replacement: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of CYP-mediated bond cleavage, a strategy known as the "kinetic isotope effect." researchgate.net
Fluorine Substitution: Placing a fluorine atom at or near a metabolic soft spot. Fluorine's high electronegativity can shield the site from enzymatic attack, and the carbon-fluorine bond is exceptionally strong and resistant to cleavage. beilstein-journals.org
Isosteric Replacement: Replacing a metabolically labile group with a bioisostere—a different functional group that retains the parent molecule's size, shape, and electronic properties but has greater metabolic stability. researchgate.netresearchgate.net For example, a metabolically unstable part of an aromatic system might be replaced with a more robust heterocycle, or a linear alkyl chain could be replaced with a cyclic structure. acs.orgacs.org
Analytical Methodologies for Naphthalen 1 Yl Pentylamine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating naphthalen-1-yl-pentylamine from complex mixtures and for determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of this compound and related compounds. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative purposes.
Typically, reverse-phase (RP) HPLC methods are employed for the separation of naphthalene (B1677914) derivatives. sielc.com These methods utilize a non-polar stationary phase and a polar mobile phase. For instance, a mixture of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can serve as the mobile phase. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) can be utilized. sielc.com
For enhanced detection, especially at trace levels, derivatization techniques are often employed. scribd.com Derivatizing agents can react with the amine group of this compound to form a product with strong UV or fluorescence signals. scribd.com For example, 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) reacts with primary and secondary amines to form highly fluorescent derivatives, significantly improving detection limits. scribd.com
A validated HPLC-ESI-MS-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been described for the quantification of a related compound, naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018), in human serum. nih.gov This approach combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for very low detection limits (0.07 ng/ml) and quantification limits (0.21 ng/ml). nih.gov
Table 1: HPLC Method Parameters for Related Naphthalene Compounds
| Parameter | Value/Description | Reference |
| Column | Reverse-phase (e.g., Newcrom R1) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV, Fluorescence, Mass Spectrometry (MS) | scribd.comnih.gov |
| Derivatization Agent | 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl) | scribd.com |
| Application | Quantification in biological matrices, impurity analysis | sielc.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is another powerful technique for the analysis of this compound, particularly for volatile and thermally stable compounds. This method offers excellent separation efficiency and provides detailed structural information through mass spectrometry.
For the analysis of amines like this compound, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.net A common derivatizing agent is pentafluorobenzoyl chloride (PFBOC), which reacts with primary and secondary amines. researchgate.net The resulting derivatives are more volatile and can be readily analyzed by GC-MS. researchgate.net This method has been shown to have very low detection limits, in the range of 0.117-1.527 pg/ml for short-chain aliphatic amines. researchgate.net
A simple and sensitive headspace GC-MS method has also been developed for the simultaneous analysis of naphthalene and p-dichlorobenzene in biological samples. nih.gov This technique involves injecting the vapor phase above the sample, which can be advantageous for complex matrices. nih.gov The use of deuterated internal standards can improve the accuracy and reproducibility of the method. nih.gov GC-MS methods for related compounds have demonstrated good linearity and recovery. wiley.com For instance, a method for naphthalene metabolites showed a linear calibration range of 1-100 µg/L and recoveries between 90.8-98.1%. wiley.com
Table 2: GC-MS Method Parameters for Naphthalene and Amine Analysis
| Parameter | Value/Description | Reference |
| Derivatization Agent | Pentafluorobenzoyl chloride (PFBOC) | researchgate.net |
| Column | (5%-phenyl)-methylpolysiloxane | wiley.com |
| Ionization Mode | Electron Ionization (EI) | wiley.com |
| Detection Mode | Selected-Ion Monitoring (SIM) | wiley.com |
| Detection Limits | As low as 0.30 µg/L for naphthalene metabolites | wiley.com |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound shows characteristic absorption bands corresponding to the vibrations of specific bonds.
The IR spectrum of 1-naphthylamine (B1663977), a closely related compound, shows a broad band around 3370 cm⁻¹ which is associated with the stretching vibrations of the secondary amine. researchgate.net The IR spectra of naphthalene show moderate spectral shifts in the C-H vibrational modes and relatively small or no shifts in the C-C and C-C-C vibrational modes upon aggregation. nasa.gov The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for naphthalene. nist.gov
Table 3: Characteristic IR Absorption Bands for Related Structures
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (secondary amine) | ~3370 | researchgate.net |
| C-H Stretch (aromatic) | 3200-2900 | nasa.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system.
The UV-Vis spectrum of naphthalene in n-hexane exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands. researchgate.net The electronic absorption spectra of naphthalimide derivatives typically show a broad absorption band in the visible range. researchgate.net The position of this band can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net For 1-naphthol, a related compound, the origin of the S₀ → S₁ transition is located at 31,095 cm⁻¹ in n-hexane. researchgate.net
Table 4: UV-Vis Absorption Maxima for Naphthalene and Related Compounds in n-hexane
| Compound | Absorption Maximum (cm⁻¹) | Reference |
| Naphthalene (S₀ → S₁) | ~31,095 | researchgate.net |
| 1-Naphthol (S₀ → S₁) | 31,095 | researchgate.net |
| 2-Naphthol (S₀ → S₁) | 30,342 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural elucidation and identification of this compound. When coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and specificity. The analysis of the compound by electron ionization (EI) mass spectrometry results in a characteristic fragmentation pattern that is crucial for its identification.
Molecular Ion and Fragmentation Patterns
As a compound containing a single nitrogen atom, this compound has a molecular weight of 213.32 g/mol , and its molecular ion peak (M+) is expected at an odd mass-to-charge ratio (m/z) of 213. libretexts.orgmsu.edu The molecular ion may be unstable and its intensity can vary. miamioh.educhim.lu The fragmentation of this compound is dominated by cleavages characteristic of both aromatic and aliphatic amines. libretexts.orgmiamioh.edu
The most significant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized cation. For this compound, two primary α-cleavage events are predicted:
Loss of a butyl radical (•C₄H₉): Cleavage of the bond between the first and second carbon of the pentyl chain leads to the formation of a prominent fragment ion at m/z 156. This fragment corresponds to the [C₁₀H₇-NH=CH₂]⁺ ion.
Loss of a hydrogen radical (•H): A common fragmentation for amines is the loss of a hydrogen atom from the carbon alpha to the nitrogen, resulting in an [M-1]⁺ ion at m/z 212. miamioh.edu
Another characteristic fragmentation involves the naphthalene moiety itself. The stable naphthalene ring can lead to the formation of a naphthyl cation at m/z 127 or related structures. nih.gov Cleavage of the C-N bond can produce a fragment ion corresponding to the pentylamine cation or its fragments, though the charge is more likely to be retained by the larger, aromatic portion of the molecule. libretexts.org
The table below summarizes the expected key fragment ions for this compound in an EI-MS spectrum.
| Fragment Ion (m/z) | Proposed Structure / Origin | Significance |
| 213 | [C₁₅H₁₉N]⁺• | Molecular Ion (M⁺) |
| 212 | [C₁₅H₁₈N]⁺ | Loss of a hydrogen radical (•H) from the α-carbon |
| 156 | [C₁₁H₁₀N]⁺ | α-cleavage: Loss of a butyl radical (•C₄H₉) |
| 142 | [C₁₁H₈]⁺• | Formation of a Naphthyl-CH₂ radical cation |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation |
Derivatization Techniques for Enhanced Analytical Detection
For analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography (GC), the native this compound molecule may exhibit poor chromatographic behavior or low detector response. thermofisher.com Chemical derivatization is a strategy employed to modify the compound's chemical structure to improve its analytical properties, such as volatility for GC or detectability for HPLC. thermofisher.comscience.gov As a secondary amine, several derivatization reagents can be utilized.
Common Derivatization Reagents
The selection of a derivatization reagent depends on the analytical technique and the desired outcome (e.g., adding a chromophore for UV detection or a fluorophore for fluorescence detection). scribd.com
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts rapidly with both primary and secondary amines under mild conditions to form highly fluorescent and UV-active derivatives. thermofisher.com This makes it particularly suitable for enhancing the detection of this compound in HPLC analysis.
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride, DNS-Cl): Dansyl chloride reacts with secondary amines to produce intensely fluorescent sulfonamide derivatives, significantly lowering detection limits in HPLC with fluorescence detection. thermofisher.com
Chloroformates: Reagents like isobutyl chloroformate (IBCF) react with amines to form carbamates. researchgate.net These derivatives are often more volatile and thermally stable than the parent amine, making them suitable for GC-MS analysis. researchgate.net
Pentafluorobenzoyl Chloride: This reagent is used to create derivatives for GC analysis with electron capture detection (ECD), a highly sensitive detector for electrophilic compounds. researchgate.net
The table below outlines common derivatization reagents for secondary amines like this compound and their applications.
| Derivatization Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative | Primary Analytical Application |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amine | FMOC-amine | HPLC-UV, HPLC-Fluorescence thermofisher.com |
| Dansyl Chloride | DNS-Cl | Secondary Amine | Dansyl-amine | HPLC-Fluorescence thermofisher.com |
| Isobutyl chloroformate | IBCF | Secondary Amine | Isobutoxycarbonyl-amine | GC-MS researchgate.net |
| Pentafluorobenzoyl Chloride | PFBC | Secondary Amine | Pentafluorobenzoyl-amine | GC-ECD, GC-MS researchgate.net |
Advanced Analytical Method Development and Validation in Research Contexts
Developing and validating an analytical method for the quantification of this compound in a research context is essential to ensure that the data generated are reliable, accurate, and reproducible. ijdra.comjaper.in The process, typically following guidelines like those from the International Conference on Harmonisation (ICH), involves establishing a procedure and then confirming its performance through a series of validation experiments. japer.in This is applicable for methods such as RP-HPLC or GC-MS.
Method Development
The initial phase involves optimizing the analytical conditions. For an RP-HPLC method, this would include:
Column Selection: Choosing an appropriate stationary phase (e.g., C8 or C18) and column dimensions. ijdra.com
Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase (e.g., a mixture of acetonitrile and a buffer) to achieve good peak shape and resolution. scholarsresearchlibrary.com
Detector Wavelength: Selecting a UV wavelength where the analyte shows maximum absorbance (e.g., 230 nm or 240 nm). ijdra.comresearchgate.net
Flow Rate and Temperature: Optimizing the flow rate and column temperature for efficient separation. scholarsresearchlibrary.com
Method Validation
Once the method is developed, it must be validated by assessing several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by analyzing blank and spiked samples to ensure no interfering peaks are present at the analyte's retention time. ijdra.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. japer.inscholarsresearchlibrary.com A high correlation coefficient (r²) is required, typically >0.99. ijdra.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within a range like 98-102%. ijdra.comscholarsresearchlibrary.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assessed over a short interval with the same analyst and equipment. researchgate.net
Intermediate Precision (Inter-day precision): Assessed on different days, or with different analysts or equipment. researchgate.net The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2-5%. researchgate.netresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. scholarsresearchlibrary.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. wiley.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). ijdra.com This provides an indication of its reliability during normal usage.
The table below provides an example of typical validation parameters and acceptance criteria for an HPLC research method.
| Validation Parameter | Typical Acceptance Criteria for Research | Purpose |
| Specificity | No interference at the retention time of the analyte. | Ensures the signal is from the analyte only. ijdra.com |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional response to concentration. ijdra.com |
| Accuracy (% Recovery) | 90% - 110% | Measures how close the result is to the true value. scholarsresearchlibrary.comresearchgate.net |
| Precision (% RSD) | ≤ 5% | Demonstrates the reproducibility of the method. researchgate.net |
| LOD | Signal-to-Noise Ratio of 3:1 | Defines the detection capability of the method. wiley.com |
| LOQ | Signal-to-Noise Ratio of 10:1 | Defines the lower limit for reliable quantification. wiley.com |
| Robustness | % RSD of results should be within acceptable limits after minor changes. | Assesses the method's reliability under varied conditions. ijdra.com |
Emerging Research Directions and Future Perspectives for Naphthalen 1 Yl Pentylamine
Design and Synthesis of Advanced Naphthalen-1-yl-pentylamine Derivatives
The synthesis of novel derivatives of this compound is a key area of research, aiming to modify its properties for specific applications. The naphthalene (B1677914) moiety provides a platform for various chemical modifications. For instance, researchers have successfully synthesized a range of naphthalen-1-yl-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides. These synthetic routes can be adapted to introduce diverse functional groups to the this compound structure, thereby tuning its electronic, optical, and biological properties.
Furthermore, the synthesis of N-(naphthalen-1-yl)propanamide derivatives highlights another viable pathway for creating new compounds based on the naphthalen-1-yl-amine scaffold. rsc.org These synthetic strategies often involve reacting the parent amine with various electrophiles to introduce new functionalities. The development of efficient and practical one-pot strategies, such as the sequential palladium-catalyzed decarboxylative amination/intramolecular 6-endo-dig benzannulation reactions, offers a streamlined approach to produce highly substituted 1-naphthylamines. researchgate.net Such methods could be instrumental in generating a diverse library of this compound derivatives for further investigation.
Table 1: Examples of Synthetic Strategies for Naphthalene Derivatives
| Derivative Class | Synthetic Approach | Potential Application Areas |
| Naphthalen-1-yl-acetic acid hydrazides | Reaction of naphthalen-1-yl-acetic acid with substituted hydrazines | Antimicrobial agents |
| N-(naphthalen-1-yl)propanamides | Acylation of 1-naphthylamine (B1663977) with propanoyl chloride or its derivatives | Antimicrobial agents |
| Substituted 1-Naphthylamines | One-pot multi-component reactions | Diverse chemical libraries for screening |
Applications as Intermediate in Dye and Pigment Research
The aromatic nature of the naphthalene ring system in this compound makes it a valuable intermediate in the synthesis of azo dyes. Azo dyes, which contain the -N=N- group, are a significant class of colorants used in various industries. Naphthylamines, in general, are used as coupling components in the synthesis of these dyes. icrc.ac.irresearchgate.net The process typically involves the diazotization of an aromatic amine, which is then reacted with a coupling agent, such as a naphthylamine derivative, to form the azo compound. biotechjournal.in
The pentylamine side chain in this compound can influence the solubility and fastness properties of the resulting dyes. By modifying this side chain, it is possible to fine-tune the dye's affinity for different substrates, such as textile fibers. icrc.ac.ir The specific position of the pentylamine group on the naphthalene ring can also affect the final color of the dye. This makes this compound a versatile building block for creating a wide spectrum of colors for various applications.
Role as Building Blocks in Polymer Chemistry
The bifunctional nature of this compound, possessing both an aromatic ring and a reactive amine group, makes it a suitable monomer for the synthesis of advanced polymers. Polyamides and other polymers incorporating the rigid naphthalene unit can exhibit enhanced thermal stability and mechanical properties. For instance, research on the synthesis of polyamides from a di-acid monomer containing a naphthalene-diphenylamine structure demonstrates the potential of incorporating such moieties into polymer backbones. walisongo.ac.id
The resulting polymers may possess interesting optical and electronic properties, making them suitable for applications in electronics and photonics. The incorporation of the naphthalene unit can lead to polymers with high glass transition temperatures and good solubility in organic solvents, facilitating their processing into thin films. walisongo.ac.id The amine functionality of this compound allows for its polymerization with various comonomers, leading to a wide range of new polymeric materials with tailored properties. Research has also demonstrated the synthesis of thin polymer films from 1-aminonaphthalene through polymerization in a direct-current discharge, indicating the potential for creating novel polymeric materials from related compounds. biotechjournal.in
Future Directions in Pharmaceutical Research Applications as a Chemical Scaffold
The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com this compound can serve as a versatile scaffold for the development of new therapeutic agents. The naphthalene core can be substituted with various functional groups to optimize interactions with biological targets, while the pentylamine chain can be modified to improve pharmacokinetic properties.
Studies on naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity against several cancer cell lines. icrc.ac.ir This suggests that derivatives of this compound could be designed to target specific cancer-related pathways. Similarly, various naphthylamine analogs bearing azetidinone and thiazolidinone moieties have been investigated for their antimicrobial potential. nih.gov The synthesis and evaluation of novel N-(naphthalen-1-yl)propanamide derivatives have also revealed notable antimicrobial activity. rsc.org These findings underscore the potential of this compound as a foundational structure for the discovery of new drugs.
Table 2: Bioactive Naphthalene Derivatives
| Derivative Type | Biological Activity | Potential Therapeutic Area |
| Naphthalene-substituted triazole spirodienones | Anticancer | Oncology |
| Naphthylamine analogs with azetidinone/thiazolidinone | Antimicrobial | Infectious Diseases |
| N-(naphthalen-1-yl)propanamides | Antimicrobial | Infectious Diseases |
| Naphthalen-1-yl-acetic acid hydrazides | Antibacterial, Antifungal | Infectious Diseases |
Potential in Material Science Applications
The unique electronic and photophysical properties of the naphthalene core make this compound a promising candidate for applications in material science. Naphthalene derivatives are being explored for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). The introduction of different arylamine substituents to a naphthalene-based core has been shown to result in efficient light-emitting materials. nih.gov Copolymers based on 1,4-naphthalene have been designed and synthesized for use in blue-color-emitting OLEDs. mdpi.com
Furthermore, naphthalene diimide derivatives are being investigated as n-type semiconductors. researchgate.net The performance of devices based on these materials can be improved by modifying the chemical structure and optimizing the device architecture. icrc.ac.ir The pentylamine group in this compound could be functionalized to attach it to surfaces or to other molecules, enabling the creation of self-assembled monolayers or functional thin films for various electronic applications. The development of red-emissive fluorophores based on 1,8-naphthalimide (B145957) for OLEDs further highlights the versatility of the naphthalene scaffold in creating materials with specific optical properties. rsc.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new molecules. In the context of this compound research, these computational tools can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of its derivatives, guiding the synthesis of more potent compounds. walisongo.ac.idnih.govwalisongo.ac.idnih.govbenthamscience.com
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of synthetic routes for new this compound derivatives, thereby optimizing the synthetic process. rsc.orgresearchgate.netdoaj.org For instance, predictive models for the N-dealkylation of amines can help in understanding the metabolic stability of potential drug candidates based on this scaffold. researchgate.netdoaj.org Furthermore, in silico screening methods, powered by machine learning, can be used to virtually screen large libraries of this compound derivatives against various biological targets, identifying promising candidates for further experimental validation. researchgate.netrsc.org This integration of AI and ML has the potential to significantly reduce the time and cost associated with the research and development of new applications for this compound.
Q & A
Q. Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer: Optimize reaction kinetics using Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a study showed that replacing traditional solvents with dimethylformamide (DMF) improved yields by 15% due to enhanced solubility of naphthalene intermediates. Monitor reaction progress via in-situ Raman spectroscopy to minimize side products .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR : -NMR to resolve aromatic carbons (δ 120–140 ppm) and aliphatic chain carbons (δ 20–40 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H] at m/z 215.14).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane and refine using SHELXL (R-factor < 0.05) .
Q. Advanced: How can crystallographic data resolve ambiguities in stereochemistry or hydrogen bonding?
Answer: Use SHELXD for phase determination and SHELXL for refinement. For example, torsion angles (e.g., C1–C2–C3–C4 = −176.55°) derived from X-ray data can distinguish between conformational isomers. Hydrogen-bonding networks (e.g., N–H···O interactions) are mapped using Olex2 or Mercury software .
Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?
Answer:
Use HepG2 (liver) or A549 (lung) cell lines for cytotoxicity assays (MTT or resazurin). IC values below 100 µM warrant further investigation. Include positive controls (e.g., naphthalene, IC ~50 µM in HepG2) and validate with flow cytometry for apoptosis/necrosis .
Q. Advanced: How can conflicting in vivo and in vitro toxicity data be reconciled?
Answer: Analyze metabolic activation differences: in vitro systems lack cytochrome P450 enzymes present in vivo. Use S9 liver fractions or co-culture models to simulate metabolic conversion. For example, a 2024 study found that 1-methylnaphthalene’s hepatotoxicity increased 3-fold in S9-supplemented assays .
Basic: What statistical approaches address contradictions in reported toxicity data?
Answer:
Apply meta-analysis with random-effects models to account for inter-study variability (e.g., I statistic >50% indicates high heterogeneity). Stratify data by exposure duration, species, or dose regimen. For instance, a 2023 meta-analysis resolved discrepancies in naphthalene’s NOAEL (10–50 mg/kg/day) by excluding studies with poor pharmacokinetic documentation .
Q. Advanced: How can machine learning improve reliability in toxicity prediction?
Answer: Train neural networks on PubChem datasets (e.g., Tox21) using descriptors like logP, topological surface area, and electrophilicity index. A 2025 model achieved 89% accuracy in predicting naphthalene derivatives’ hepatotoxicity by integrating metabolomics data .
Basic: What chromatographic methods are effective for analyzing this compound in environmental samples?
Answer:
Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Limit of detection (LOD) is typically 0.1 µg/L. For complex matrices (e.g., soil), employ solid-phase extraction (SPE) with Oasis HLB cartridges .
Q. Advanced: How can high-resolution mass spectrometry (HRMS) identify degradation products?
Answer: Apply suspect screening via LC-HRMS (Q-TOF) with MassHunter software. For example, a 2024 study identified hydroxylated metabolites ([M+H] m/z 231.12) in river water using isotopic pattern matching and MS/MS fragmentation .
Basic: What enzymatic assays are used to study metabolic pathways of this compound?
Answer:
Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor substrate depletion via LC-MS. CYP2E1 and CYP3A4 are primary isoforms involved; confirm using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Advanced: How can stable isotope labeling trace metabolic flux?
Answer: Synthesize -labeled this compound and track incorporation into metabolites via NMR or LC-MS. A 2025 study quantified glutathione adducts using -isotopomer distribution analysis .
Basic: What models predict environmental persistence of this compound?
Answer:
Use EPI Suite’s BIOWIN model (aerobic biodegradation probability <0.5 indicates persistence). Experimental half-life in soil: 30–60 days under OECD 307 guidelines .
Q. Advanced: How can QSAR models improve fate prediction in aquatic systems?
Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors like molecular weight and Henry’s law constant. A 2024 model predicted a logK of 3.8, correlating with bioaccumulation in zebrafish .
Advanced: What interdisciplinary frameworks integrate toxicological and structural data for risk assessment?
Answer:
Adopt the Adverse Outcome Pathway (AOP) framework: link molecular initiating events (e.g., CYP-mediated activation) to organ-level toxicity. For example, a 2025 AOP for naphthalene derivatives connected aryl hydrocarbon receptor binding to pulmonary inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
